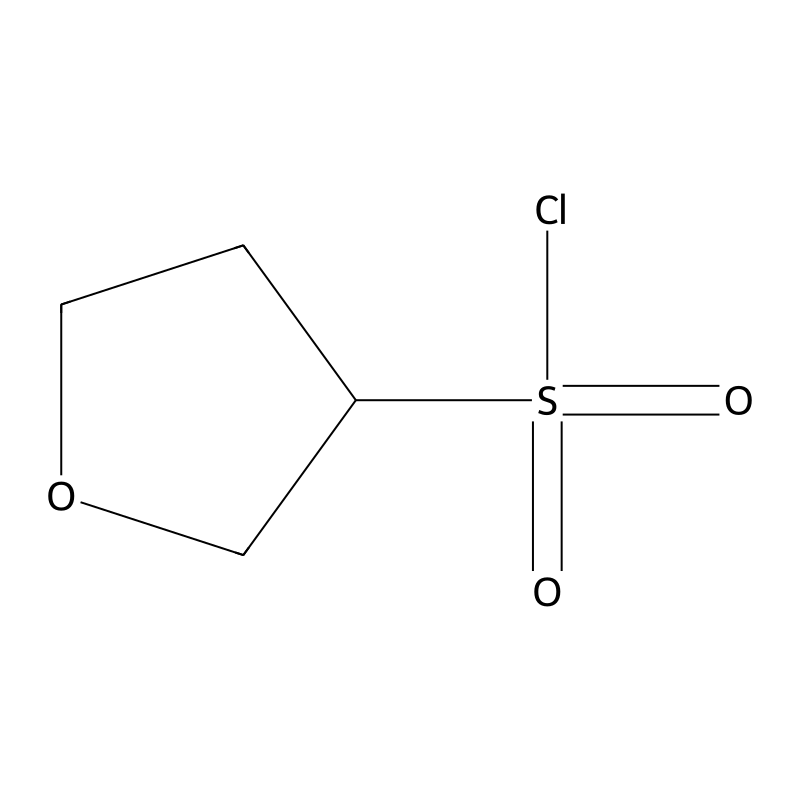Tetrahydrofuran-3-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Tetrahydrofuran-3-sulfonyl chloride is a type of organoheterocyclic compound . It’s used in the field of organic chemistry, particularly in the synthesis of tetrahydrofuran units . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units . This process allows control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .
Organic Chemistry
Tetrahydrofuran-3-sulfonyl chloride is an organoheterocyclic compound . It can be used in the synthesis of tetrahydrofuran units . The epoxide opening reaction is largely used in total synthesis for the preparation of tetrahydrofuran units . This process allows control of the stereogenic centers in advance thanks to asymmetric epoxidation reactions, and only needs acid or basic conditions, usually at room temperature, to induce the cyclization step .
Chemical Intermediate
As a sulfonyl chloride compound, it could potentially be used as a chemical intermediate in the synthesis of other compounds . Sulfonyl chlorides are commonly used in organic synthesis due to their reactivity.
Pharmaceutical Industry
Tetrahydrofuran-3-sulfonyl chloride could potentially be used as a reaction medium in the pharmaceutical industry . .
Polymer Industry
Chemical Synthesis
As a sulfonyl chloride compound, it could be used as a reagent in various chemical reactions
Pharmaceuticals
Material Science
Tetrahydrofuran-3-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₃S and a molecular weight of approximately 170.61 g/mol. It is characterized by a tetrahydrofuran ring substituted with a sulfonyl chloride group at the 3-position. This compound is notable for its reactive sulfonyl chloride functional group, which makes it useful in various chemical transformations and applications.
Tetrahydrofuran-3-sulfonyl chloride is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating its corrosive nature .
- Nucleophilic Substitution: The compound can react with nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
- Acylation Reactions: It can serve as an acylating agent, introducing sulfonyl groups into various substrates.
- Hydrolysis: In the presence of water, tetrahydrofuran-3-sulfonyl chloride can hydrolyze to form tetrahydrofuran-3-sulfonic acid.
These reactions highlight its utility in synthetic organic chemistry.
Tetrahydrofuran-3-sulfonyl chloride can be synthesized through various methods:
- Sulfonation of Tetrahydrofuran: Tetrahydrofuran can be treated with chlorosulfonic acid to introduce the sulfonyl group, followed by chlorination to yield the desired sulfonyl chloride.
- Direct Chlorination: Using thionyl chloride or phosphorus pentachloride on tetrahydrofuran-3-sulfonic acid can also yield tetrahydrofuran-3-sulfonyl chloride.
These methods leverage the reactivity of tetrahydrofuran and related compounds to produce tetrahydrofuran-3-sulfonyl chloride efficiently.
Tetrahydrofuran-3-sulfonyl chloride has several important applications:
- Synthetic Intermediates: It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
- Reagent in Organic Chemistry: The compound is used for introducing sulfonyl groups into organic molecules, facilitating further transformations.
- Manufacturing of Polymers: Its reactive nature makes it suitable for use in polymer chemistry.
These applications underscore its significance in both academic research and industrial settings.
Interaction studies involving tetrahydrofuran-3-sulfonyl chloride focus on its reactivity with various nucleophiles. Research indicates that:
- The compound readily reacts with primary and secondary amines to form corresponding sulfonamides.
- It also interacts with alcohols to produce sulfonate esters, which can be useful in further synthetic applications.
Such interactions illustrate its versatility as a reagent in organic synthesis.
Tetrahydrofuran-3-sulfonyl chloride shares structural features with several similar compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Functional Groups | Unique Features |
|---|---|---|---|
| Tetrahydrofuran-2-sulfonyl chloride | C₄H₇ClO₃S | Sulfonyl chloride | Different position of sulfonyl group (2-position) |
| Tetrahydrofuran-4-sulfonyl chloride | C₄H₇ClO₃S | Sulfonyl chloride | Different position of sulfonyl group (4-position) |
| Benzene sulfonyl chloride | C₆H₅ClO₂S | Sulfonyl chloride | Aromatic ring structure; broader applications |
The unique positioning of the sulfonyl group in tetrahydrofuran-3-sulfonyl chloride distinguishes it from other similar compounds, affecting its reactivity and potential applications in synthetic chemistry.








